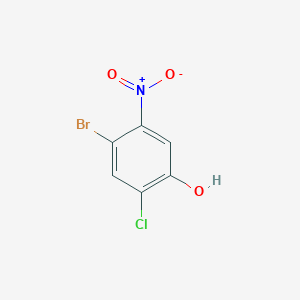

4-Bromo-2-chloro-5-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-5-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFGQQDSZARNQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Cl)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-2-chloro-5-nitrophenol chemical structure and IUPAC name

Technical Monograph: 4-Bromo-2-chloro-5-nitrophenol

Structural Identity & Nomenclature

The compound This compound is a poly-functionalized aromatic scaffold. It belongs to the class of halogenated nitrophenols, which are critical intermediates in the synthesis of agrochemicals (specifically urea-based herbicides) and antimicrobial pharmaceutical agents.

Physicochemical Profile

| Property | Value / Description | Source/Derivation |

| IUPAC Name | This compound | Systematic Nomenclature |

| Molecular Formula | C₆H₃BrClNO₃ | Stoichiometry |

| Molecular Weight | 252.45 g/mol | Calculated |

| SMILES | Oc1c(Cl)cc(Br)c(N(=O)=O)c1 | Structural String |

| pKa (Predicted) | 5.8 – 6.5 | Acidic due to -I/-M effects of NO₂ and Halogens |

| LogP (Predicted) | ~3.1 | Lipophilic (Halogen contribution) |

| Appearance | Pale yellow to orange crystalline solid | Analogous nitrophenols |

Structural Logic & Numbering

According to IUPAC priority rules for phenols:

-

Numbering Direction: The ring is numbered to give the lowest locant set to substituents.

-

Alphabetization: Substituents are listed alphabetically: B romo, then C hloro, then N itro.

Synthetic Methodology

Synthesizing this specific isomer requires careful control of regioselectivity. Direct nitration of 4-bromo-2-chlorophenol often yields the ortho-nitro isomer (6-nitro) due to the strong directing effect of the hydroxyl group. Therefore, the bromination of 2-chloro-5-nitrophenol is the preferred self-validating protocol.

Preferred Route: Bromination of 2-Chloro-5-nitrophenol

Rationale:

-

Substrate: 2-Chloro-5-nitrophenol.[5]

-

Directing Effects:

-

-OH (C1): Strong activator, directs ortho (C6) and para (C4).

-

-Cl (C2): Deactivator, directs ortho/para.

-

-NO₂ (C5): Strong deactivator, meta-director.

-

-

Regioselectivity: The C4 position is para to the activating hydroxyl group and sterically accessible. The C6 position is ortho to the hydroxyl but sterically crowded and less electronically favored compared to the para position. Thus, electrophilic bromination selectively targets C4.

Experimental Protocol (Bench Scale)

Reagents:

-

Precursor: 2-Chloro-5-nitrophenol (1.0 eq)

-

Brominating Agent: Bromine (Br₂) or N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN)

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of 2-chloro-5-nitrophenol in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Temperature Control: Cool the solution to 0–5°C using an ice bath to suppress poly-bromination.

-

Addition: Add bromine (10.5 mmol) dropwise over 30 minutes. ( Note: If using NBS, add in small portions).

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 1% sodium thiosulfate (to neutralize excess bromine).

-

Isolation: Filter the resulting precipitate.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography if regioisomers are detected.

Synthetic Pathway Diagram

Figure 1: Regioselective synthesis pathway favoring the C4-bromination due to hydroxyl direction.

Reactivity & Applications

Nucleophilic Aromatic Substitution (SNAr)

The presence of the nitro group at C5 and the halogen at C4/C2 activates the ring for nucleophilic attack, particularly at the positions ortho or para to the nitro group.

-

Reactivity Hotspot: The Chlorine at C2 is ortho to the Nitro group (if viewed via the shorter path through C1? No, 2 and 5 are para relative to the C1-C4 axis).

-

Correction: In 1-OH, 2-Cl, 4-Br, 5-NO2:[4][5]

-

Cl (C2) is para to NO2 (C5).

-

Br (C4) is ortho to NO2 (C5).

-

-

Implication: The Bromine at C4 is highly labile to SNAr displacement because it is ortho to the electron-withdrawing Nitro group. It can be displaced by amines, thiols, or alkoxides to form benzoxazole precursors.

Reduction

The Nitro group (C5) can be selectively reduced to an amine (-NH₂) using Fe/HCl or H₂/Pd-C. This yields 5-amino-4-bromo-2-chlorophenol , a versatile aniline derivative for azo-dye synthesis.

Analytical Characterization

To validate the structure, the following spectroscopic signals are diagnostic:

-

¹H NMR (DMSO-d₆):

-

The molecule has two aromatic protons: H3 and H6.

-

H3: Located between Cl and Br. Expected chemical shift: ~7.8 – 8.0 ppm (Singlet).

-

H6: Located between OH and NO₂. Expected chemical shift: ~7.5 – 7.7 ppm (Singlet).

-

Coupling: Since H3 and H6 are para to each other, the coupling constant (

) is negligible (~0 Hz). The absence of ortho coupling (typically 8 Hz) confirms the substitution pattern.

-

-

Mass Spectrometry (GC-MS/LC-MS):

-

Look for the characteristic isotope pattern of Br (1:1 ratio of M and M+2) and Cl (3:1 ratio of M and M+2).

-

Molecular Ion: m/z ~251/253/255.

-

Safety & Handling

-

Hazard Class: Acute Toxicant (Oral/Dermal).

-

GHS Signal: Danger.[7]

-

Specific Risk: Nitrophenols are known uncouplers of oxidative phosphorylation. They can cause hyperthermia and metabolic collapse if absorbed.

-

PPE: Nitrile gloves (double gloved recommended), chemical safety goggles, and face shield. Work exclusively in a fume hood.

References

-

PubChem. (2024).[3][4] Compound Summary: 2-Bromo-4-chloro-5-nitrophenol (Isomer Reference). National Library of Medicine. Available at: [Link][5]

-

Organic Syntheses. (1940). Bromination of Phenols: General Procedures. Org. Synth. 20, 22. Available at: [Link]

-

NIST Chemistry WebBook. (2023). Phenol, 4-bromo-2-chloro-.[6][8] National Institute of Standards and Technology.[8] Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Phenols Nomenclature: Rules, Examples & Tips for Students [vedantu.com]

- 3. 4-Bromo-5-chloro-2-nitrophenol | C6H3BrClNO3 | CID 12006376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-4-chloro-5-nitrophenol | C6H3BrClNO3 | CID 20254191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-4-chloro-5-nitrophenol [synhet.com]

- 6. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 7. 4-Bromo-2-fluoro-5-nitrophenol | 661463-12-3 [sigmaaldrich.com]

- 8. Phenol, 4-bromo-2-chloro- [webbook.nist.gov]

An In-Depth Technical Guide to the Thermal Properties of 4-Bromo-2-chloro-5-nitrophenol

Abstract

This technical guide provides a comprehensive framework for the characterization of the melting point and thermal stability of 4-bromo-2-chloro-5-nitrophenol, a halogenated nitroaromatic compound. Understanding these fundamental physicochemical properties is critical for ensuring safety, predicting reactivity, defining storage conditions, and enabling effective process development in synthetic chemistry and materials science. This document moves beyond a simple reporting of values to detail the causality behind experimental design, data interpretation, and the underlying chemical principles governing the compound's thermal behavior. We present detailed protocols for melting point determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), grounded in established analytical standards.

Introduction: The Criticality of Thermal Characterization

This compound is a polysubstituted aromatic compound whose utility likely lies as a complex intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty dyes. The presence of nitro (-NO₂) and halo (-Br, -Cl) groups on the phenol ring system creates a molecule with significant synthetic potential but also introduces considerations regarding its thermal stability. Nitroaromatic compounds are an energetic class of materials, and their decomposition can be highly exothermic, posing a significant safety risk if not properly understood.

Therefore, a thorough analysis of the melting point and thermal stability is not merely an academic exercise; it is a fundamental prerequisite for safe handling, process scale-up, and regulatory compliance. The melting point serves as a crucial indicator of purity, while thermal stability analysis defines the safe upper-temperature limits for storage and reaction conditions.

Melting Point Analysis: A Gateway to Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow range, typically less than 1°C. The presence of impurities depresses and broadens this range, making melting point determination a rapid and effective method for purity assessment.

Experimental Protocol: Automated Melting Point Determination

This protocol outlines the use of a modern digital melting point apparatus, which utilizes automated detection and a controlled temperature ramp for high precision and reproducibility.

Methodology:

-

Sample Preparation: Finely powder a small amount (2-3 mg) of dry this compound using a mortar and pestle. This ensures uniform heat transfer.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample until a column of 2-3 mm of packed material is achieved. Tap the sealed end of the capillary on a hard surface to tightly pack the sample at the bottom.

-

Instrument Setup:

-

Place the loaded capillary into the heating block of the melting point apparatus.

-

Set the starting temperature to approximately 20°C below the expected melting point. If unknown, a rapid preliminary scan is advised.

-

Set the heating rate (ramp rate) to 1°C per minute. A slow ramp rate is critical for ensuring thermal equilibrium and achieving an accurate reading.

-

-

Data Acquisition: Initiate the heating program. The instrument will automatically detect the onset (first drop of liquid) and clear point (all solid has melted) and record the temperature range.

-

Replicate Analysis: Conduct the measurement in triplicate to ensure reproducibility and report the average range.

Interpreting Melting Point Data

A sharp melting range is indicative of high purity. A broad range suggests the presence of impurities or possibly decomposition during melting. For this compound, a melting point has been reported in the range of 135-138°C . Any significant deviation from this range warrants further purification and analysis.

| Parameter | Description | Example Data (High Purity) |

| Onset Temperature | The temperature at which the first liquid droplet is observed. | 135.5 °C |

| Clear Point | The temperature at which the last solid crystal melts. | 136.2 °C |

| Melting Range | The difference between the Clear Point and Onset Temperature. | 0.7 °C |

Thermal Stability Assessment: Defining the Limits of Safety and Processing

Thermal stability analysis determines the temperature at which a compound begins to chemically decompose. This is paramount for nitroaromatic compounds, as decomposition can be rapid and release significant energy. We employ two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Logical Workflow for Thermal Analysis

The following diagram illustrates the logical flow for a comprehensive thermal characterization of a new chemical entity like this compound.

Caption: Workflow for comprehensive thermal characterization.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive method for identifying the onset temperature of decomposition where volatile products are released.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

-

Sample Preparation: Place 5-10 mg of the sample into a ceramic or aluminum TGA pan.

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset decomposition temperature (Td) is determined using the tangent method at the point of initial, significant mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides invaluable information on phase transitions (like melting) and exothermic or endothermic processes (like decomposition).

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-4 mg of the sample into a hermetically sealed aluminum pan. The sealed pan contains any decomposition products and prevents sublimation.

-

Atmosphere: Maintain a nitrogen purge (50 mL/min) over the sample cell.

-

Thermal Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to a temperature beyond the decomposition event identified by TGA (e.g., 350°C) at a rate of 10°C/min.

-

-

Data Analysis: Plot the heat flow versus temperature.

-

Melting: Identify the endothermic peak corresponding to the melting point (Tm).

-

Decomposition: Identify the large, sharp exothermic peak corresponding to thermal decomposition. The onset of this exotherm is a critical safety parameter.

-

Synthesizing Thermal Data

The combination of TGA and DSC provides a complete picture. The TGA curve shows when mass is lost, and the DSC curve shows the energetic nature of that event. For a nitroaromatic compound, a sharp mass loss in TGA coinciding with a strong exotherm in DSC is a clear signature of energetic decomposition.

| Parameter | Technique | Description | Hypothetical Value |

| Melting Point (Tm) | DSC / MP App. | Temperature of solid-to-liquid phase transition. | ~136 °C |

| Onset of Decomposition (Td) | TGA | Temperature at which significant mass loss begins. | ~210 °C |

| Decomposition Peak (Tpeak) | DSC | Temperature of maximum decomposition rate (exotherm peak). | ~235 °C |

| Mass Loss | TGA | Total percentage of mass lost during decomposition. | >95% |

| Decomposition Enthalpy (ΔHd) | DSC | Energy released during decomposition (area under exotherm). | >400 J/g |

Mechanistic Considerations for Decomposition

The thermal instability of this compound is primarily driven by the nitro group. The C-NO₂ bond is often the weakest link in the molecule. Decomposition likely proceeds through a complex, multi-step radical mechanism initiated by the homolytic cleavage of this bond.

Caption: Simplified proposed pathway for thermal decomposition.

The initial cleavage generates a highly reactive aryl radical and nitrogen dioxide (•NO₂). These species can then participate in a cascade of secondary reactions, including abstracting hydrogen atoms from other molecules and attacking the aromatic ring, leading to the evolution of gaseous products (NOx, HBr, HCl) and the formation of a carbonaceous residue. The high energy release observed in DSC is a result of these rapid, subsequent bond-forming reactions.

Conclusion and Recommendations

Based on reported data and chemical principles, this compound is a crystalline solid with a melting point of approximately 135-138°C . While stable at ambient temperatures, its thermal stability is limited by the energetic nitro group. The onset of thermal decomposition is predicted to occur significantly above its melting point, likely in the range of 200-220°C.

Key Recommendations:

-

Storage: The compound should be stored in a cool, dry, well-ventilated area, away from heat sources.

-

Processing: Reaction temperatures should be maintained well below the determined onset of decomposition, incorporating a significant safety margin (e.g., at least 50-75°C below Td).

-

Purity: Always verify the melting point of incoming batches to ensure purity, as impurities can lower the decomposition temperature.

-

Scale-Up: For any process scale-up, advanced thermal hazard analysis, such as Accelerating Rate Calorimetry (ARC), is strongly recommended to assess the potential for a runaway reaction under adiabatic conditions.

This guide provides the essential framework for safely handling and utilizing this compound. By rigorously applying these analytical techniques and understanding the underlying chemical principles, researchers can mitigate risks and enable successful, safe scientific advancement.

References

Methodological & Application

Nucleophilic aromatic substitution reactions of 4-Bromo-2-chloro-5-nitrophenol

Executive Summary

This guide details the regioselective functionalization of 4-Bromo-2-chloro-5-nitrophenol (BCNP) .[1] This scaffold is a critical "switchboard" intermediate in the synthesis of agrochemicals (specifically diphenyl ether herbicides) and heterocyclic pharmaceutical cores (e.g., benzoxazoles).

The presence of three distinct functionalities—a phenol, two halogens (Cl, Br), and a nitro group—creates a complex electronic landscape. This note provides protocols to selectively displace the C4-Bromine atom via SNAr, overcoming the electronic deactivation caused by the phenolic moiety.

Mechanistic Insight & Reactivity Profile

The "Push-Pull" Electronic Conflict

Success with BCNP requires understanding the competition between the activating Nitro group and the deactivating Phenol group.

-

The Activator (

at C5): The nitro group is a strong electron-withdrawing group (EWG).[2] It activates the ring toward nucleophilic attack at positions ortho (C4, C6) and para (C2). -

The Deactivator (

at C1): Under basic SNAr conditions, the phenol is deprotonated to a phenoxide ( -

The Result: The phenoxide deactivates the very positions the nitro group tries to activate.

Regioselectivity: Why C4-Br?

Despite the deactivation, the C4-Bromine is the preferred site of reaction over the C2-Chlorine for two reasons:

-

Proximity to Activator: The inductive withdrawal (-I) of the nitro group is strongest at the ortho position (C4).

-

Meisenheimer Stability: The transition state formed by attack at C4 is stabilized directly by the adjacent nitro group's resonance, whereas attack at C2 relies on para resonance, which is slightly less effective in this sterically congested system.

Figure 1: Reactivity & Regiocontrol Logic

Caption: Decision tree for functionalizing BCNP. The Protection Strategy (Green path) is superior for yield and purity.

Experimental Protocols

Method A: The "Protection-First" Strategy (High Precision)

Recommended for pharmaceutical intermediates where purity is paramount. By capping the phenol as a methyl ether (anisole), we shut down the electron donation, dramatically accelerating the SNAr reaction at C4.

Step 1: O-Methylation [1]

-

Setup: Charge a 250 mL round-bottom flask with BCNP (10.0 g, 39.6 mmol) and Acetone (100 mL).

-

Base: Add Potassium Carbonate (

) (8.2 g, 59.4 mmol, 1.5 eq). The suspension will turn bright yellow (phenoxide formation). -

Alkylation: Add Methyl Iodide (3.0 mL, 47.5 mmol, 1.2 eq) dropwise over 10 minutes.

-

Reaction: Stir at reflux (56°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from Ethanol/Water.

Step 2: SNAr Displacement

-

Setup: Dissolve the O-methylated intermediate (5.0 g) in DMSO (25 mL).

-

Nucleophile: Add the amine nucleophile (e.g., Morpholine, 1.2 eq).

-

Base: Add DIEA (N,N-Diisopropylethylamine) (1.5 eq).

-

Condition: Heat to 60–70°C for 6 hours.

-

Note: The reaction is faster than the unprotected phenol due to the lack of phenoxide donation.

-

-

Workup: Pour into ice water (150 mL). The product usually precipitates. Filter and wash with water.[3]

Method B: Direct SNAr on Unprotected Phenol

Recommended for industrial scale-up to reduce step count.[1]

Protocol:

-

Solvent: Use NMP (N-Methyl-2-pyrrolidone) or DMF .[1] These polar aprotic solvents are essential to solvate the cation and leave the nucleophile "naked" and reactive.

-

Stoichiometry: Use 2.2 equivalents of the Nucleophile (or 1 eq Nucleophile + 2 eq Base).

-

Reason: The first equivalent acts as a base to deprotonate the phenol. The second equivalent performs the attack.

-

-

Reaction:

-

Mix BCNP (1.0 eq) and Nucleophile (2.2 eq) in NMP (5V).

-

Heat to 100–110°C . (Higher energy barrier due to electron-rich ring).[1]

-

Time: 12–18 hours.

-

-

Quench: Acidify carefully with 1M HCl during workup to reprotonate the phenol and precipitate the product.

Critical Data & Troubleshooting

Comparative Reactivity Table

| Variable | Method A (Protected) | Method B (Unprotected) |

| Reaction Temp | 60–70°C | 100–120°C |

| Time | 4–6 Hours | 12–24 Hours |

| Yield (Typical) | 85–92% | 60–75% |

| Regioselectivity | >98% C4-Substitution | ~90% C4 (10% C2/Tars) |

| Purification | Precipitation/Wash | Column Chromatography often needed |

| Atom Economy | Lower (requires protection steps) | Higher (direct) |

Troubleshooting Guide

-

Problem: Low conversion in Method B.

-

Root Cause: The phenoxide anion is hydrating or forming aggregates.

-

Fix: Add a phase transfer catalyst (e.g., TBAB - Tetrabutylammonium bromide, 5 mol%) to solubilize the anionic species.

-

-

Problem: Formation of "Bis-substituted" product.

-

Root Cause: Reaction temperature too high, causing displacement of both Br (C4) and Cl (C2).

-

Fix: Control temperature strictly <80°C for Method A. Monitor reaction by HPLC, not just TLC.

-

-

Problem: Dark/Tarry Reaction Mixture.

-

Root Cause: Oxidation of the phenoxide or polymerization of nitro-aromatics at high heat.

-

Fix: Sparge solvent with Nitrogen/Argon before heating. Exclude light.

-

Pathway Visualization

Figure 2: Molecular Mechanism of C4-Selective Substitution

Caption: The Meisenheimer complex at C4 is stabilized by the ortho-nitro group, lowering the activation energy.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20254191, 2-Bromo-4-chloro-5-nitrophenol. Retrieved from [Link]

-

Chemistry LibreTexts (2025). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Organic Syntheses (Coll. Vol. 2, p. 173). 2,6-Dibromo-4-nitrophenol (Analogous reactivity patterns). Retrieved from [Link]

-

MDPI (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description. Retrieved from [Link]

-

Royal Society of Chemistry (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr).[4] Retrieved from [Link]

Sources

- 1. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Note: Synthesis of 5-Bromo-6-nitrobenzoxazoles from 4-Bromo-2-chloro-5-nitrophenol

This Application Note is designed to provide a rigorous, chemically grounded guide for the synthesis of benzoxazole scaffolds starting from 4-Bromo-2-chloro-5-nitrophenol .

Based on the substitution pattern of the starting material, the synthesis requires a specific two-stage strategy: Nucleophilic Aromatic Substitution (SNAr) to install the nitrogen atom, followed by Condensation/Cyclization to close the oxazole ring.

Executive Summary

The synthesis of benzoxazoles from This compound (CAS 2091684-77-2) presents a unique regiochemical challenge. Unlike standard benzoxazole syntheses that begin with commercially available o-aminophenols, this precursor requires the in situ generation of the amino group.

The presence of the nitro group at the 5-position is the linchpin of this chemistry. It activates the chlorine at the 2-position (para-relationship) for nucleophilic displacement. This guide details the conversion of the 2-chloro moiety into a primary amine, yielding the necessary ortho-aminophenol intermediate, which is subsequently cyclized to form 5-bromo-6-nitrobenzoxazole derivatives.

Retrosynthetic Analysis & Mechanism

The transformation relies on the electronic properties of the benzene ring substituents.

-

1-OH (Phenol): Acts as the oxygen source for the oxazole ring.

-

2-Cl (Chloro): The leaving group. It is activated for SNAr by the strong electron-withdrawing effect of the p-nitro group.

-

5-NO₂ (Nitro): Provides the electronic activation energy required to displace the chlorine. It remains in the final product as a handle for further functionalization (e.g., reduction to an amine).

-

4-Br (Bromo): Remains spectator during ring formation but provides a handle for future cross-coupling (Suzuki/Buchwald) at the 5-position of the benzoxazole.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the stepwise conversion logic:

Caption: Logical flow for the conversion of this compound to the benzoxazole core via SNAr displacement and oxidative cyclization.

Experimental Protocols

Step 1: Amination (SNAr Displacement)

Objective: Replace the 2-Chloro substituent with an amino group to generate the o-aminophenol core. Critical Insight: The phenol (-OH) is acidic. In the presence of ammonia, it will form a phenoxide anion, which is electron-donating and deactivates the ring towards nucleophilic attack. Therefore, high pressure and elevated temperature are required to overcome this deactivation, or the phenol must be protected (though the protocol below assumes a direct high-pressure approach which is industrially preferred).

Reagents:

-

This compound (1.0 eq)

-

Ammonia (7N in Methanol) (10.0 eq)

-

Copper powder (Catalytic, optional, 5 mol% - accelerates displacement)

Protocol:

-

Charge: In a high-pressure steel autoclave or heavy-walled sealed glass tube, dissolve this compound (5.0 g) in 7N methanolic ammonia (30 mL).

-

Seal & Heat: Seal the vessel carefully. Heat the reaction mixture to 110–120°C for 12–16 hours.

-

Note: Monitor pressure.[1] The reaction generates NH₄Cl byproduct.

-

-

Workup: Cool the vessel to room temperature and carefully vent.

-

Concentration: Evaporate the methanol/ammonia under reduced pressure.

-

Neutralization: Resuspend the residue in water (50 mL) and adjust pH to ~5-6 with dilute acetic acid to precipitate the free aminophenol.

-

Isolation: Filter the red/orange solid, wash with cold water, and dry under vacuum.

-

Yield Expectation: 75–85%.

-

Product:2-Amino-4-bromo-5-nitrophenol .

-

Step 2: Cyclization to Benzoxazole

Objective: Condense the 2-amino and 1-hydroxyl groups with a carbon electrophile to close the ring. Method Selection:

-

Method A (Orthoesters): For unsubstituted (C2-H) or C2-Methyl benzoxazoles.

-

Method B (Aldehydes): For C2-Aryl benzoxazoles (requires mild oxidation).

Method A: Synthesis of 5-Bromo-6-nitrobenzoxazole (C2-H)

-

Mix: Combine 2-Amino-4-bromo-5-nitrophenol (1.0 g) with Triethyl orthoformate (5 mL).

-

Catalyst: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (10 mg).

-

Reflux: Heat the mixture to reflux (100–110°C) for 3–4 hours.

-

Distillation: The reaction produces ethanol. Using a Dean-Stark trap or open distillation head helps drive the equilibrium.

-

Isolation: Cool to room temperature. The product often precipitates. If not, remove excess orthoformate under vacuum.

-

Purification: Recrystallize from ethanol/water.

Method B: Synthesis of 2-Aryl-5-bromo-6-nitrobenzoxazole (Oxidative Cyclization)

-

Solvent System: Dissolve 2-Amino-4-bromo-5-nitrophenol (1.0 mmol) and the desired Aryl Aldehyde (1.0 mmol) in DMSO (3 mL).

-

Oxidant: This condensation forms a Schiff base (imine) intermediate which must be oxidized to close the ring. Sodium metabisulfite (Na₂S₂O₅) is a common oxidant/activator, but open air heating in DMSO often suffices due to DMSO's oxidizing nature at high temp.

-

Recommended: Add Iodine (I₂) (5 mol%) as a catalyst.

-

-

Reaction: Heat to 120°C for 4–6 hours.

-

Quench: Pour the mixture into crushed ice/water containing a small amount of sodium thiosulfate (to quench iodine).

-

Extraction: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄.

Key Data & Troubleshooting

Reaction Optimization Table

| Variable | Condition | Outcome | Recommendation |

| Solvent (Step 1) | Water (aq. NH3) | Low Yield (<30%) | Avoid. Solubility issues and low nucleophilicity. |

| Solvent (Step 1) | Methanol (sat. NH3) | High Yield (80%) | Preferred. Good solubility and removal. |

| Temp (Step 1) | 80°C | Incomplete Conv. | 2-Cl displacement requires >100°C due to phenoxide deactivation. |

| Cyclization Agent | Carboxylic Acid | Slow / Requires PPA | Use Orthoesters or Aldehydes for milder conditions. |

Troubleshooting Guide

-

Problem: Low conversion in Step 1 (Amination).

-

Root Cause:[2] The phenoxide anion is resisting nucleophilic attack.

-

Solution: Protect the phenol as a methyl ether (using MeI/K₂CO₃) first. React 4-Bromo-2-chloro-5-nitroanisole with ammonia (easier SNAr). Deprotection of the methyl ether (BBr₃) will be required before cyclization, adding two steps but guaranteeing yield.

-

-

Problem: Formation of Benzimidazole byproducts.

-

Root Cause:[2] Over-reaction with ammonia displacing the phenol oxygen?

-

Reality Check: Extremely unlikely under these conditions. Phenol displacement is rare compared to aryl halide displacement.

-

References

-

SNAr on Halonitrophenols

- Title: Nucleophilic Aromatic Substitution of 2-Chloro-5-nitrophenol deriv

- Context: Establishes the reactivity of the chlorine atom activ

- Source: National Institutes of Health (PubChem) - Compound Summary.

-

URL:[Link]

-

Benzoxazole Synthesis Methodologies

-

Title: Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.[3]

- Context: Provides general protocols for the cycliz

- Source: BenchChem Applic

-

-

General Synthesis of 2-Substituted Benzoxazoles

- Title: General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ

- Context: Advanced cyclization methods if standard thermal condens

- Source: MDPI (Molecules Journal).

-

URL:[Link]

-

Starting Material Verification

Sources

- 1. Reduction of 4-nitrophenol to 4-aminophenol using a novel Pd@NixB–SiO2/RGO nanocomposite: enhanced hydrogen spillover and high catalytic performance - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoxazole synthesis [organic-chemistry.org]

- 4. ;;2244085-36-5;; CAS [chemicalbook.com]

- 5. BENZOXAZOLE, 2-CHLORO-5-NITRO- synthesis - chemicalbook [chemicalbook.com]

Application Note: Chemoselective O-Alkylation of 4-Bromo-2-chloro-5-nitrophenol

Executive Summary & Strategic Analysis

This guide details the protocols for the O-alkylation of 4-Bromo-2-chloro-5-nitrophenol , a highly functionalized scaffold used in the synthesis of agrochemicals and kinase inhibitors.

The Core Challenge: This substrate presents a "Dual-Reactivity Paradox."

-

High Acidity: The electron-withdrawing nature of the nitro (

) and halogen groups significantly lowers the pKa of the phenolic hydroxyl (estimated pKa -

Electrophilic Ring (

Risk): The nitro group at C5 is para to the chlorine at C2 and ortho to the bromine at C4. This activates the ring toward Nucleophilic Aromatic Substitution (

Critical Directive: If the reaction conditions are too harsh (high temperature, strong nucleophilic bases like

Chemo-Physical Profile & Reactivity

| Feature | Characteristic | Implications for Protocol |

| Acidic Proton | Weak bases ( | |

| C2-Chlorine | Para to Nitro | High Risk: Highly susceptible to displacement by alkoxides or amines. |

| C4-Bromine | Ortho to Nitro | Moderate Risk: Susceptible, but usually less labile than the para-activated chlorine. |

| Phenoxide Ion | Resonance Stabilized | Once formed, the negative charge donates electron density into the ring, protecting it from |

Decision Logic: Method Selection

Use the following logic tree to select the optimal protocol for your specific electrophile.

Figure 1: Decision matrix for selecting the appropriate alkylation strategy.

Detailed Protocols

Protocol A: The "Gold Standard" (Mild Carbonate Method)

Best For: Primary alkyl halides (Methyl iodide, Benzyl bromide) and scale-up.

Mechanism:

Materials:

-

Substrate: this compound (1.0 equiv)

-

Electrophile: Alkyl Halide (1.1 – 1.2 equiv)

-

Base: Potassium Carbonate (

), anhydrous, finely ground (1.5 – 2.0 equiv) -

Solvent: Acetone (for reactive halides) or DMF (for slower halides).

-

Optional: Potassium Iodide (

, 0.1 equiv) as a catalyst (Finkelstein condition).

Step-by-Step Workflow:

-

Dissolution: Dissolve the phenol (1.0 eq) in anhydrous Acetone (

concentration).-

Note: If the alkyl halide is unreactive, use DMF, but keep temperature

.

-

-

Deprotonation: Add

(1.5 eq). Stir at Room Temperature (RT) for 15–30 minutes.-

Visual Check: The solution should turn bright yellow/orange, indicating phenoxide formation.

-

-

Addition: Add the Alkyl Halide (1.1 eq) dropwise.

-

Reaction: Stir at RT. If no reaction after 2 hours, heat to mild reflux (

).-

Critical Warning:Do NOT exceed

initially. High heat promotes displacement of the C2-Chlorine.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the polar phenol spot.

-

Workup:

-

Filter off the inorganic salts.

-

Concentrate the filtrate.

-

Partition between EtOAc and Water. Wash organic layer with

(removes unreacted phenol) followed by Brine.

-

Protocol B: Phase Transfer Catalysis (PTC)

Best For: Unreactive halides or when strict anhydrous conditions are difficult. Mechanism: The quaternary ammonium salt shuttles the phenoxide into the organic phase as a reactive "naked" anion.

Materials:

-

Solvent: Dichloromethane (DCM) / Water biphasic mixture (1:1).

-

Catalyst: Tetrabutylammonium Bromide (TBAB) (5–10 mol%).

-

Base: Sodium Hydroxide (

, 10% aqueous solution).

Step-by-Step Workflow:

-

Dissolve phenol in DCM. Add Alkyl Halide (1.2 eq) and TBAB (0.1 eq).

-

Add aqueous

solution slowly with vigorous stirring. -

Stir at RT for 4–12 hours.

-

Advantage: The reaction occurs in the organic phase where the phenoxide is highly nucleophilic but the hydroxide concentration is negligible, reducing hydrolysis side products.

Protocol C: Mitsunobu Reaction

Best For: Alkylation using Alcohols instead of halides (e.g., chiral secondary alcohols). Mechanism: Activation of the alcohol by phosphine/azodicarboxylate.

Materials:

-

Reagents: Triphenylphosphine (

, 1.5 eq), DIAD or DEAD (1.5 eq). -

Solvent: Anhydrous THF or Toluene.

Step-by-Step Workflow:

-

Dissolve Phenol (1.0 eq), Alcohol (1.1 eq), and

(1.5 eq) in THF under Nitrogen. -

Cool to

. -

Add DIAD dropwise over 20 minutes.

-

Exothermic: Maintain temp

to prevent decomposition.

-

-

Warm to RT and stir overnight.

-

Workup: Concentrate and precipitate

with Hexane/Ether or purify directly via column chromatography.

Mechanistic Pathway & Risk Management

The following diagram illustrates the competing pathways. The "Green Path" is the desired O-alkylation. The "Red Path" is the

Figure 2: Mechanistic divergence. Path A is favored by polar aprotic solvents and moderate temperatures. Path B is triggered by excessive heat or strong nucleophilic bases.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Product lacks Chlorine (by MS/NMR) | Lower reaction temperature.[1] Switch from DMF to Acetone. Ensure base is not in large excess.[2] | |

| Low Conversion | Phenoxide is too stable/weak. | Add KI (Catalytic) or 18-Crown-6 (if using |

| C-Alkylation (Ring alkylation) | Solvent is too protic (e.g., Ethanol). | Switch to strictly aprotic solvents (DMF, DMSO, Acetone). Protic solvents shield the oxygen, favoring C-attack.[3] |

| Dark/Black Reaction Mixture | Decomposition of nitrophenol. | Exclude light (wrap flask in foil). Degas solvents (remove Oxygen). |

References

-

BenchChem. (2025). Application Notes: Williamson Ether Synthesis with Halogenated Nitrobenzenes. Retrieved from

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

-

Chemistry LibreTexts. (2025). 18.2: Preparing Ethers - The Williamson Ether Synthesis. Retrieved from

-

PubChem. (2025). Compound Summary: 4-Bromo-5-chloro-2-nitrophenol (Isomer Data). National Library of Medicine. Retrieved from

-

PharmaXChange. (2011). Phenolates: O-alkylation vs C-alkylation Control. Retrieved from

Sources

Application Note: Scalable Production of 4-Bromo-2-chloro-5-nitrophenol

The following Application Note and Protocol guide details the scalable production of 4-Bromo-2-chloro-5-nitrophenol .

Executive Summary

This compound is a highly functionalized aromatic scaffold utilized as a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs), particularly kinase inhibitors and anti-infectives.[1] Its unique substitution pattern—featuring a phenol, halogen handles (Cl, Br), and a nitro group—allows for orthogonal functionalization (e.g., SNAr displacements, nitro reduction, palladium-catalyzed coupling).

This guide outlines a scalable, high-yield synthetic route suitable for kilogram-scale production. The method prioritizes regioselectivity, safety (thermal management), and purification efficiency, avoiding the need for chromatographic separation.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the principle of regioselective electrophilic aromatic substitution (EAS) .

-

Key Disconnection: C–Br bond formation.

-

Precursor: 2-Chloro-5-nitrophenol (CAS: 88-17-5).

Mechanistic Rationale: The precursor, 2-chloro-5-nitrophenol, contains three directing groups:[4]

-

Hydroxyl (-OH) at C1: Strong activator, ortho/para director.

-

Chlorine (-Cl) at C2: Weak deactivator, ortho/para director.[4]

-

Nitro (-NO2) at C5: Strong deactivator, meta director.

Regioselectivity Logic:

-

Site C4 (Para to OH): Strongly activated by the -OH group. It is ortho to the nitro group and meta to the chlorine.

-

Site C6 (Ortho to OH): Activated by the -OH group. It is ortho to the nitro group and meta to the chlorine.

-

Selection: Electrophilic attack (Bromination) overwhelmingly favors the C4 (para) position due to the strong para-directing effect of the phenol and the steric hindrance at C6 (flanked by -OH and -NO2).

Figure 1: Reaction pathway demonstrating the regioselective bromination driven by the phenolic hydroxyl group.

Detailed Experimental Protocol

Materials & Equipment[7][8][9][10]

-

Reactor: 5L Jacketed Glass Reactor (or Glass-Lined Steel for larger scale) equipped with an overhead stirrer, reflux condenser, and internal temperature probe.

-

Scrubber: Caustic scrubber (NaOH) connected to the condenser vent to neutralize HBr gas evolution.

-

Reagents:

-

2-Chloro-5-nitrophenol (purity >98%): 500 g (2.88 mol)

-

Bromine (Br2): 483 g (3.02 mol, 1.05 eq)

-

Glacial Acetic Acid (AcOH): 2.5 L (5 vol)

-

Sodium Bisulfite (NaHSO3): 10% aqueous solution

-

Water (Deionized): 5 L

-

Step-by-Step Methodology

Step 1: Dissolution and Setup

-

Charge 2-Chloro-5-nitrophenol (500 g) into the reactor.

-

Add Glacial Acetic Acid (2.5 L) .

-

Engage stirrer (150-200 RPM) and heat the jacket to 30°C to ensure complete dissolution. The solution will appear yellow-orange.

-

Critical Check: Ensure the off-gas line is connected to the caustic scrubber to trap HBr.

Step 2: Controlled Bromination

-

Cool the reactor contents to 20°C .

-

Load Bromine (483 g) into a pressure-equalizing addition funnel.

-

Addition: Add Bromine dropwise over 2 to 3 hours .

-

Exotherm Control: Maintain internal temperature between 20°C and 25°C . Do not exceed 30°C to minimize di-bromination or oxidation byproducts.

-

Observation: The solution will darken to a deep red/brown, and HBr gas evolution will be observed.

-

Step 3: Reaction Completion

-

After addition is complete, stir the mixture at 25°C for an additional 2 hours .

-

IPC (In-Process Control): Analyze a standard aliquot by HPLC.

-

Target: < 1.0% remaining starting material.

-

Specification: If starting material > 1%, add 0.05 eq Bromine and stir for 1 hour.

-

Step 4: Quench and Precipitation

-

Prepare a 10% Sodium Bisulfite solution (500 mL) .

-

Slowly add the bisulfite solution to the reactor. This quenches excess bromine.

-

Visual Cue: The deep red color will fade to a lighter orange/yellow.

-

-

Add Cold Water (2.5 L) slowly over 1 hour while stirring vigorously.

-

The product will precipitate as a pale yellow solid.

-

-

Cool the slurry to 0-5°C and age for 1 hour to maximize yield.

Step 5: Isolation and Purification

-

Filtration: Filter the slurry using a Buchner funnel or centrifuge.

-

Wash: Wash the filter cake with:

-

Water (2 x 1 L) to remove acetic acid and inorganic salts.

-

Cold Hexane (1 x 500 mL) to remove trace non-polar impurities (optional).

-

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours until constant weight.

Purification (Recrystallization)

Note: This step is only necessary if IPC purity is < 98%.

-

Dissolve crude solid in minimum hot Ethanol/Water (80:20) mixture at 60°C.

-

Allow to cool slowly to room temperature, then to 0°C.

-

Filter and dry as above.

Process Data & Specifications

| Parameter | Specification | Notes |

| Yield | 88% - 92% | Gravimetric yield based on starting phenol. |

| Purity (HPLC) | > 98.5% (Area %) | Critical for pharmaceutical applications. |

| Appearance | Pale yellow to off-white solid | Darker color indicates oxidation or residual Br2. |

| Melting Point | 120°C - 124°C | Distinct from starting material (MP ~118°C). |

| Regio-isomer | > 99:1 (4-Br : 6-Br) | Confirmed by 1H NMR. |

Analytical Confirmation (1H NMR in DMSO-d6):

-

Starting Material: Doublet at ~7.6 ppm, Doublet at ~7.8 ppm (coupling of H3/H4).

-

Product: Two singlets.

-

H3 (Singlet, ~8.1 ppm): Deshielded by ortho-Br and ortho-Cl.

-

H6 (Singlet, ~7.5 ppm): Ortho to OH, Meta to NO2.

-

Absence of coupling confirms the para-relationship of the protons (positions 3 and 6), indicating substitution at position 4.

-

Workflow Visualization

Figure 2: Step-by-step unit operations for the scalable production batch.

Safety & Handling (HSE)

-

Bromine Hazard: Elemental bromine is highly corrosive and toxic. All transfer lines must be PTFE or PVDF. Full PPE (face shield, chemical resistant gloves) and a functioning fume hood/scrubber are mandatory [1].

-

Exotherm: The bromination is exothermic. Failure to control temperature (<30°C) may lead to runaway conditions or loss of regioselectivity.

-

Waste Disposal: Aqueous waste contains bromides and acetic acid; it must be neutralized and treated according to local environmental regulations.

References

-

Safety Data Sheet (SDS) - Bromine. Sigma-Aldrich. Link

- Synthesis of Halogenated Nitrophenols.Journal of Organic Chemistry, Regioselectivity in Electrophilic Aromatic Substitution. (General Reference for EAS mechanisms).

-

Product Specification: this compound. Key Organics. Link

-

PubChem Compound Summary: this compound. National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Bromo-2-chloro-5-nitrophenol Synthesis

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 4-Bromo-2-chloro-5-nitrophenol (CAS 65001-78-7) . It prioritizes yield, regioselectivity, and operational safety.[1]

Executive Summary & Route Selection

Target Molecule: this compound Core Challenge: Achieving high regioselectivity for the bromine insertion at position 4 while avoiding the formation of the 6-bromo isomer or over-brominated byproducts.

Strategic Route Analysis

The most robust pathway is the Bromination of 2-Chloro-5-nitrophenol .[1] This route leverages the synergistic directing effects of the hydroxyl and nitro groups to favor the 4-position.[1]

-

Route A (Recommended): Bromination of 2-Chloro-5-nitrophenol.[1]

-

Route B (NOT Recommended): Nitration of 4-Bromo-2-chlorophenol.[1]

Visualizing the Reaction Logic

Figure 1: Decision tree for synthetic route selection showing the regiochemical outcome of starting material choice.

Optimized Experimental Protocol

Method: Bromination using Molecular Bromine (

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| 2-Chloro-5-nitrophenol | Substrate | 1.0 | Purity >98% recommended.[1][3][5] |

| Bromine ( | Reagent | 1.05 - 1.1 | Handle in fume hood; corrosive.[1] |

| Glacial Acetic Acid | Solvent | 10-15 vol | Promotes mono-bromination.[1] |

| Sodium Bisulfite (aq) | Quench | Excess | Neutralizes excess bromine.[1] |

Step-by-Step Procedure

-

Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2-chloro-5-nitrophenol (10.0 g, 57.6 mmol) in Glacial Acetic Acid (120 mL).

-

Tip: Slight heating (30-40°C) may be required to fully dissolve the starting material.[1]

-

-

Bromine Addition: Cool the solution to 20-25°C . Add Bromine (9.66 g, 3.1 mL, 60.5 mmol) dropwise over 45-60 minutes.

-

Critical: Maintain temperature < 30°C to minimize di-bromination side products.[1]

-

-

Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes) or HPLC.

-

Endpoint: Disappearance of starting material (< 2%).[1]

-

-

Quenching: Pour the reaction mixture into Ice Water (500 mL) containing Sodium Bisulfite (2 g). Stir vigorously for 30 minutes. The product will precipitate as a yellow/orange solid.[1]

-

Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (3 x 50 mL) to remove residual acetic acid.[1]

-

Purification: Recrystallize the crude solid from Ethanol/Water (3:1) or Acetic Acid/Water .[1]

-

Yield Expectation: 85–92%.[1]

-

Troubleshooting Guide & FAQs

Category 1: Yield & Conversion Issues

Q: My reaction stalls with 10-15% starting material remaining. Should I add more bromine? A: Yes, but cautiously. The electron-withdrawing nitro group deactivates the ring, making the reaction slower than typical phenol brominations.[1]

-

Fix: Add 0.1 equivalent of

and raise the temperature to 40°C for 1 hour. -

Warning: Do not exceed 50°C, as this increases the risk of brominating the 6-position (ortho to OH) or generating di-bromo species.[1]

Q: The yield is low (<60%) after filtration. Where is my product? A: The product has significant solubility in acetic acid.[1]

-

Fix: Ensure you dilute the reaction mixture with at least 5 volumes of ice water during the quench. If the filtrate is still yellow/orange, extract the aqueous layer with Ethyl Acetate (EtOAc) and combine with the solid.[1]

Category 2: Impurity Profile

Q: I see a minor spot on TLC just above the product. What is it? A: This is likely the 6-bromo isomer (4-bromo-2-chloro-6-nitrophenol).[1]

-

Cause: Higher reaction temperatures or local hotspots during bromine addition.

-

Removal: This isomer is more soluble in ethanol.[1] Recrystallization from EtOH/Water usually removes it effectively.

Q: Can I use NBS (N-Bromosuccinimide) instead of liquid bromine? A: Yes. NBS is a milder reagent and easier to handle.

-

Protocol Modification: Use NBS (1.05 equiv) in Acetonitrile (MeCN) or DMF at 0°C to RT.

-

Pros: Fewer side reactions; easier workup.

-

Cons: Atom economy is lower; removal of succinimide byproduct requires thorough water washing.[1]

Category 3: Data & Optimization

Table 1: Solvent Effects on Regioselectivity (4-Br : 6-Br Ratio)

| Solvent | Temperature | Yield | Regioselectivity (4-Br : 6-Br) | Notes |

| Acetic Acid | 25°C | 90% | 95 : 5 | Recommended. Best balance of solubility and selectivity.[1][3] |

| DCM | 25°C | 75% | 92 : 8 | Slower reaction; heterogeneous if SM is not soluble.[1] |

| Methanol | 0°C | 60% | 85 : 15 | Protic solvent interferes; lower selectivity.[1] |

| DMF | 25°C | 88% | 90 : 10 | Good solubility, but workup is tedious (requires extraction).[1] |

Mechanistic Visualization

Understanding the directing effects is crucial for troubleshooting.[1]

Figure 2: Mechanistic map showing the competition between electronic activation and steric hindrance.[1]

References

-

Organic Syntheses , Coll.[1] Vol. 2, p. 173 (1943).[1] Bromination of Phenols (Analogous Procedure for 2,6-dibromo-4-nitrophenol). Link[1]

-

PubChem Compound Summary . 4-Bromo-5-chloro-2-nitrophenol (Isomer Analysis). Link

-

ChemicalBook . Synthesis of Halogenated Nitrophenols. Link

-

Sigma-Aldrich . 2-Chloro-5-nitrophenol Product Specification. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 4. krc.cecri.res.in [krc.cecri.res.in]

- 5. Organic Syntheses Procedure [orgsyn.org]

Handling moisture sensitivity in 4-Bromo-2-chloro-5-nitrophenol reactions

Welcome to the dedicated technical support guide for handling 4-Bromo-2-chloro-5-nitrophenol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this highly functionalized aromatic compound. The presence of multiple electron-withdrawing substituents and a reactive phenol group makes this molecule a valuable synthetic intermediate, but also introduces specific challenges, particularly concerning its sensitivity to moisture. This guide provides in-depth, experience-driven advice to help you navigate these challenges and ensure the success and reproducibility of your experiments.

The Chemical Nature of Moisture Sensitivity in this compound

The structure of this compound, with its electron-deficient aromatic ring, makes it susceptible to nucleophilic attack. The presence of water, even in trace amounts, can lead to undesirable side reactions, primarily through two mechanisms:

-

Direct Nucleophilic Aromatic Substitution (SNAr) : The nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it.[1][2] Water, although a weak nucleophile, can participate in SNAr reactions, especially under basic conditions or at elevated temperatures, leading to the displacement of the chloro or bromo substituents and the formation of dihydroxylated impurities.

-

Alteration of Reaction Conditions : In reactions where this compound is used as a nucleophile (e.g., Williamson ether synthesis), the presence of water can interfere with the deprotonation of the phenolic hydroxyl group by the base, reducing the concentration of the active phenoxide nucleophile and consequently lowering the reaction yield.[3][4]

The following sections provide detailed guidance on how to mitigate these issues through careful handling and reaction setup.

Frequently Asked Questions (FAQs)

Q1: Is this compound hygroscopic?

A1: While specific hygroscopicity data for this compound is not extensively published, substituted phenols, particularly those with polar functional groups like the nitro group, can exhibit hygroscopic tendencies.[5][6] It is best practice to assume the compound is moisture-sensitive and handle it accordingly. Store it in a tightly sealed container, preferably in a desiccator or a dry, inert atmosphere.

Q2: What are the visible signs of moisture contamination in my this compound reagent?

A2: Visual inspection may not always reveal trace moisture contamination. However, significant moisture absorption might lead to clumping of the solid material. The most reliable indicator of moisture-related issues will be in your reaction outcomes, such as incomplete conversion, the appearance of unexpected polar impurities on a TLC plate, or low yields of the desired product.

Q3: Can I dry this compound if I suspect it has absorbed moisture?

A3: Yes, you can dry the compound, but it must be done with care to avoid thermal decomposition. See the detailed protocol for "Drying of this compound" in the Troubleshooting Guides section.

Q4: How does moisture affect reactions where this compound is the starting material?

A4: Moisture can have several detrimental effects:

-

Reduced Yields: In reactions requiring the formation of a phenoxide (e.g., ether synthesis), water can compete with the phenol for the base, leading to incomplete formation of the nucleophile.[3]

-

Side Product Formation: Water can act as a nucleophile, leading to hydrolysis of the C-Cl or C-Br bonds, especially under basic conditions.[1]

-

Inconsistent Reaction Rates: The presence of varying amounts of water can lead to poor reproducibility between batches.

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis

Question: I am performing a Williamson ether synthesis using this compound, a base like potassium carbonate, and an alkyl halide in a polar aprotic solvent, but my yields are consistently low. What could be the problem?

Answer: Low yields in this reaction are frequently linked to the presence of moisture. Here’s a systematic approach to troubleshooting:

-

Reagent and Solvent Purity:

-

This compound: Ensure your starting material is dry. If in doubt, follow the recommended drying protocol below.

-

Solvent: Use an anhydrous grade of your chosen polar aprotic solvent (e.g., DMF, acetonitrile). Even commercially available anhydrous solvents can absorb moisture from the atmosphere. It is good practice to dry the solvent over molecular sieves prior to use.[7]

-

Base: Bases like potassium carbonate can be hygroscopic. Dry the base in an oven before use.

-

Alkyl Halide: While less common, some alkyl halides can be sensitive to moisture. Distill the alkyl halide if its purity is questionable.

-

-

Reaction Setup:

-

Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon) before use.

-

Inert Atmosphere: Assemble the reaction under an inert atmosphere. This prevents atmospheric moisture from entering the reaction vessel.

-

Experimental Protocol: Drying of this compound

-

Place the this compound in a suitable flask.

-

Dry the compound in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours. Avoid excessively high temperatures to prevent decomposition.

-

Alternatively, place the compound in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₄O₁₀) for 24-48 hours.

-

Once dry, store the compound in a tightly sealed container inside a desiccator or a glovebox.

Issue 2: Appearance of Unexpected Polar Impurities

Question: After my reaction with this compound, I observe a new, more polar spot on my TLC plate that I cannot account for. Could this be due to moisture?

Answer: Yes, it is highly likely that the polar impurity is a hydrolysis product. The electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), and water can act as the nucleophile.[1][2]

Causality: The presence of a base in your reaction mixture will deprotonate water, forming hydroxide ions (OH⁻), which are much stronger nucleophiles. These hydroxide ions can then attack the carbon atoms bearing the chloro or bromo substituents, leading to their displacement and the formation of a dihydroxy-nitrobromo- or dihydroxy-nitrochloro-benzene derivative.

Troubleshooting Steps:

-

Strict Anhydrous Conditions: The most critical step is to rigorously exclude water from your reaction. Follow all the recommendations for drying reagents and solvents and using an inert atmosphere as described in the previous section.

-

Choice of Base: If possible, use a non-hydroxide base that is less likely to generate hydroxide ions. For example, a non-hygroscopic amine base or sodium hydride (used with extreme caution by trained personnel) could be alternatives, depending on the specific reaction.[4]

-

Temperature Control: SNAr reactions are often accelerated by heat. If your desired reaction can proceed at a lower temperature, this may help to minimize the rate of the competing hydrolysis reaction.

Data Presentation: Recommended Water Content in Solvents for Moisture-Sensitive Reactions

| Solvent | Recommended Maximum Water Content (ppm) | Drying Agent |

| N,N-Dimethylformamide (DMF) | < 50 | Molecular Sieves (4Å) |

| Acetonitrile (MeCN) | < 50 | Molecular Sieves (3Å) |

| Tetrahydrofuran (THF) | < 50 | Sodium/Benzophenone |

| Dichloromethane (DCM) | < 50 | Calcium Hydride (CaH₂) |

Visualization of Moisture-Related Issues

References

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

- Mandal, S., & Shaikh, M. M. (2016).

- DiLabio, G. A., & Johnson, E. R. (2004). Water effect on the o-h dissociation enthalpy of para-substituted phenols: a DFT study. The Journal of Physical Chemistry A, 108(34), 7061-7065.

-

Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]

-

CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloarenes. Retrieved from [Link]

-

University of California, Davis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Unknown. (2024). ALCOHOLS, PHENOLS AND ETHERS. Retrieved from [Link]

- Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

-

MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]

-

ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]

-

PubMed. (2015). Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-5-chloro-2-nitrophenol. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

- Google Patents. (n.d.). RU2167855C2 - Method of synthesis of 4-bromo-5-nitrophthalonitrile.

- Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.

-

Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from [Link]

-

ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

-

PMC. (2021). Drying methodology effect on the phenolic content, antioxidant activity of Myrtus communis L. leaves ethanol extracts and soybean oil oxidative stability. Retrieved from [Link]

-

YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. Retrieved from [Link]

-

Revision Sheets. (n.d.). Nucleophilic Substitution with OH - Reaction Mechanism Notes: Organic Chemistry. Retrieved from [Link]

-

MDPI. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Retrieved from [Link]

-

PMC. (2025). Effect of drying methods on phenolic compounds and antioxidant activity of Capparis spinosa L. fruits. Retrieved from [Link]

-

PubChem. (n.d.). Nitrophenols. Retrieved from [Link]

-

PMC. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

-

PubMed. (2011). Degradation of polychlorinated biphenyls in aqueous solutions after UV-peroxide treatment: focus on toxicity of effluent to primary producers. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloro-5-nitrophenol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

-

WWW-Docs for B-TU.De. (n.d.). OCCURRENCE AND FORMATION OF NITRATED PHENOLS IN AND OUT OF CLOUD. Retrieved from [Link]

-

ChemRxiv. (n.d.). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. Retrieved from [Link]

-

Animo Repository. (n.d.). Effects of Different Drying Methods on Extractable Phenolic Compounds from Turkey Berry (Solanum torvum) Leaves. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ACP. (2022). Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption. Retrieved from [Link]

-

ResearchGate. (2025). Effect of Drying Methods on the Phenolic Compounds and Antioxidant Activity of Leaf of Agarwood (Aquilaria malaccensis Lam.). Retrieved from [Link]

-

Longdom Publishing. (2014). Effect of Drying Methods on the Antioxidant Capacity, Color and Phytochemicals of Portulaca oleracea L. Leaves. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline. Retrieved from [Link]

Sources

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pharmainfo.in [pharmainfo.in]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Removal of unreacted starting materials from 4-Bromo-2-chloro-5-nitrophenol

Technical Support Center: Purification of 4-Bromo-2-chloro-5-nitrophenol

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of this compound. Here, we address specific issues related to the removal of unreacted starting materials and other common impurities through a series of troubleshooting scenarios and frequently asked questions. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific experimental context.

Troubleshooting Guide: Common Purification Hurdles

This section is designed to address specific problems you may encounter during the purification of this compound.

Q1: My post-reaction analysis (NMR, LC-MS) indicates significant contamination with the starting material, 4-bromo-2-chlorophenol. How can I remove it?

A1: Acid-base extraction is the most efficient method for this specific separation.

-

Expertise & Experience: The key to this separation lies in the difference in acidity (pKa) between your product, this compound, and the unreacted starting material, 4-bromo-2-chlorophenol. The presence of the strongly electron-withdrawing nitro group (-NO2) on the aromatic ring of your product significantly increases the acidity of its phenolic proton compared to the starting material. This makes the product more readily deprotonated by a weak base.

-

Trustworthiness (Self-Validating System): By using a carefully selected weak base, such as sodium bicarbonate (NaHCO₃), you can selectively deprotonate and transfer the more acidic this compound into the aqueous phase as its sodium salt. The less acidic 4-bromo-2-chlorophenol will remain largely protonated and stay in the organic phase.[1][2] This allows for a clean separation.

Experimental Protocol: Selective Acid-Base Extraction

-

Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

-

Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution.

-

Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

-

Separation: Allow the layers to separate fully. The aqueous layer (typically the top layer with DCM, bottom with ethyl acetate - always check) will contain the deprotonated 4-Bromo-2-chloro-5-nitrophenolate salt. The organic layer contains the unreacted 4-bromo-2-chlorophenol.[3]

-

Isolation: Drain the organic layer and set it aside. Collect the aqueous layer. To improve recovery, you can re-extract the organic layer with a fresh portion of sodium bicarbonate solution and combine the aqueous layers.

-

Re-acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with dilute hydrochloric acid (e.g., 2M HCl) until the solution is acidic (test with pH paper). Your purified product, this compound, will precipitate out as a solid.

-

Final Steps: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Q2: My final product is a discolored solid with a broad melting point, suggesting the presence of multiple impurities.

A2: For general purification from various byproducts, recrystallization is an excellent and scalable technique.

-

Expertise & Experience: Recrystallization purifies compounds based on differences in solubility.[4] An ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. For nitroaromatic compounds, a mixed solvent system, often an alcohol and water, is highly effective.[5]

-

Trustworthiness (Self-Validating System): The process is self-validating through the physical properties of the final product. A successful recrystallization will yield a product with a sharp, well-defined melting point and improved color (typically a pale yellow solid for this compound). If the product "oils out," it indicates that the solvent's boiling point is higher than the compound's melting point or that there's a high concentration of impurities.[4][5]

Experimental Protocol: Recrystallization using an Ethanol/Water System

-

Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of ethanol. Heat the mixture. If it dissolves easily, ethanol is a good primary solvent. Water will serve as the anti-solvent.

-

Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. It is crucial to use the minimum volume to ensure saturation upon cooling.

-

Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration by quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[5]

-

Crystallization: Add hot water dropwise to the hot ethanol solution until you see persistent cloudiness (the saturation point). Add a drop or two of hot ethanol to redissolve the cloudiness.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.

-

Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[4]

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of a cold ethanol/water mixture, and dry them completely.

Q3: I'm struggling to remove an isomeric byproduct that has very similar properties to my desired product.

A3: When dealing with structurally similar impurities like isomers, column chromatography is the most powerful purification technique.

-

Expertise & Experience: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent).[6] Compounds with different polarities will travel through the column at different rates. Isomers, while similar, often have slight differences in their dipole moments and ability to hydrogen bond, which is sufficient for separation.[7][8]

-

Trustworthiness (Self-Validating System): The effectiveness of the separation is monitored in real-time by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[6] By comparing the spots on the TLC plate to your starting material and product standards, you can combine the pure fractions containing only your desired compound.

Experimental Protocol: Silica Gel Column Chromatography

-

TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will show clear separation between your product and the impurity, with the product having an Rf value of approximately 0.3-0.4. A common mobile phase for nitrophenols is a mixture of hexane and ethyl acetate.

-

Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent (starting with a less polar mixture, e.g., 9:1 hexane:ethyl acetate). Ensure the packing is uniform and free of air bubbles.

-

Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a slightly stronger solvent like DCM) and carefully load it onto the top of the silica gel bed.

-

Elution: Begin running the column by adding the mobile phase to the top. Collect the eluting solvent in fractions (e.g., 10-20 mL per tube). You can gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate to speed up the elution of more polar compounds.[6]

-

Fraction Analysis: Spot each collected fraction on a TLC plate and develop it to identify which fractions contain your pure product.

-

Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the highly purified this compound.

Data Presentation

Table 1: Comparison of Purification Methodologies

| Feature | Acid-Base Extraction | Recrystallization | Column Chromatography |

| Principle of Separation | Difference in acidity (pKa)[1] | Differential solubility[4] | Differential adsorption/polarity[6] |

| Best For Removing | Acidic/basic impurities, unreacted acidic starting materials | A wide range of impurities with different solubility profiles | Isomers, closely related byproducts, complex mixtures[7] |

| Advantages | Fast, inexpensive, highly scalable, excellent for specific acidic impurities | Scalable, cost-effective, can yield very high purity | Highest resolution, versatile for many mixture types |

| Disadvantages | Only separates compounds with significant pKa differences | Potential for low recovery if too much solvent is used; risk of "oiling out"[5] | More time-consuming, requires larger solvent volumes, less scalable for bulk purification |

| Typical Scale | Milligrams to Kilograms | Grams to Kilograms | Micrograms to Grams |